molecular formula C5H5BrN2O2S B599363 Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate CAS No. 1030613-07-0

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

Numéro de catalogue B599363
Numéro CAS: 1030613-07-0
Poids moléculaire: 237.071
Clé InChI: KDZLTNORBKZJKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the CAS Number: 1030613-07-0 . Its molecular weight is 237.08 and its linear formula is C5H5BrN2O2S .


Synthesis Analysis

The synthesis of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate involves the use of tert-butyl nitrite and copper (II) bromide in acetonitrile at temperatures between 20 and 60°C . The reaction mixture is stirred at room temperature for 30 minutes and then heated at 60°C for 30 minutes .


Molecular Structure Analysis

The linear structure formula of Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate is C5H5BrN2O2S . The InChI Key is KDZLTNORBKZJKE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate has a molecular weight of 237.07 . It has a high GI absorption and is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w (iLOGP) is 1.99 .

Applications De Recherche Scientifique

  • Ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate has been used in reactions with various nucleophiles. These reactions demonstrate substitution, alkylation, and phosphorylation processes, preserving the furylthiadiazole fragment (Maadadi, Pevzner, & Petrov, 2016).

  • Novel 2-amino-1,3-thiazole-5-carboxylates have been synthesized using ethyl 2-bromo-1,3-thiazole-5-carboxylate. This synthesis utilized ultrasonic and thermally mediated aminolysis, highlighting innovative approaches in compound synthesis (Baker & Williams, 2003).

  • Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing a 1,3,4-thiadiazole nucleus, were synthesized starting from ethyl piperazine-1-carboxylate. These compounds were evaluated for antimicrobial, antilipase, and antiurease activities, demonstrating the potential of thiadiazole derivatives in medicinal chemistry (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

  • Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a related compound, was used to synthesize various bromo-, cyano-, and carboxy-derivatives, which were then tested for pharmacological properties such as anti-inflammatory, analgesic, and antipyretic activities (Chapman, Clarke, Gore, & Sharma, 1971).

  • Novel 1,3,4-thiadiazole derivatives bearing an amide moiety were designed and synthesized. These derivatives showed in vitro antitumor activities against human tumor cell lines, indicating their potential use in cancer research (Almasirad et al., 2016).

  • Ethyl 1,2,3-thiadiazole-4-carboxylate underwent unusual reduction involving ring enlargement with a sulfur addition. This process highlights the compound's resistance to reduction by ordinary reducing agents and its potential for creating novel chemical structures (Miyawaki, Suzuki, & Morikawa, 2004).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

Propriétés

IUPAC Name

ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZLTNORBKZJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680977
Record name Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate

CAS RN

1030613-07-0
Record name Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 500 mL (three neck) round-bottom flask with a stir bar, needle inlet, and a gas outlet to a trap containing a 10% solution of Na2S2O3 was charged with CuBr (1.24 g, 8.67 mmol, 0.1 equiv.) and HBr (48% aqueous solution, 108 mL). The purple solution was cooled to 3° C. (internal, ice bath), to which was added portion-wise a solid mixture of 5-amino-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester (15.0 g, 86.6 mmol) and sodium nitrite (27.0 g, 391.3 mmol, 4.5 equiv.) over the course of 30 min. The reaction mixture was allowed to warm to room temperature for 2 h 15 min. The reaction mixture was diluted with CH2Cl2 and 10% aqueous Na2S2O3 and the layers were separated. The aqueous layer was extracted 3 times with CH2Cl2. The combined organic layers were washed with Brine, dried over MgSO4, and concentrated. The crude product was purified by column chromatography (ISCO XL, 330 g SiO2 column, 20-25% EtOAc/Hexanes) to provide an off-white solid that was triturated with 5% EtOAc/Hexanes. Filtration provided 5-bromo-[1,3,4]thiadiazole-2-carboxylic acid ethyl ester (14.5 g, 71%) as white needles. Concentration and trituration of the mother liquor provided an additional product (2.3 g, 11%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
1.24 g
Type
reactant
Reaction Step Two
Name
Quantity
108 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
27 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Citations

For This Compound
5
Citations
G Schäfer, T Fleischer, M Ahmetovic… - … Process Research & …, 2020 - ACS Publications
To avoid the use and handling of Lawesson’s reagent or other thiation agents in the in-house kilolab, a new scalable route to ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate …
Number of citations: 11 pubs.acs.org
RM Oballa, L Belair, WC Black, K Bleasby… - Journal of medicinal …, 2011 - ACS Publications
The potential use of SCD inhibitors for the chronic treatment of diabetes and dyslipidemia has been limited by preclinical adverse events associated with inhibition of SCD in skin and …
Number of citations: 134 pubs.acs.org
X Zhao, J Feng, J Zhang, Z Han, Y Hu, HH Shao… - … Pharmaceutica Sinica B, 2023 - Elsevier
The bacterial ATP-competitive GyrB/ParE subunits of type II topoisomerase are important anti-bacterial targets to treat super drug-resistant bacterial infections. Herein we discovered …
Number of citations: 0 www.sciencedirect.com
MJ Ludlow, OV Povstyan, DM Linley… - medRxiv, 2023 - medrxiv.org
Generalised Lymphatic Dysplasia (GLD) is characterised by widespread lymphoedema, with at least one of the following: fetal hydrops, intestinal or pulmonary lymphangiectasia, …
Number of citations: 2 www.medrxiv.org
MRV Finlay, M Anderton, A Bailey, S Boyd… - Journal of medicinal …, 2019 - ACS Publications
Tumors have evolved a variety of methods to reprogram conventional metabolic pathways to favor their own nutritional needs, including glutaminolysis, the first step of which is the …
Number of citations: 20 pubs.acs.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.